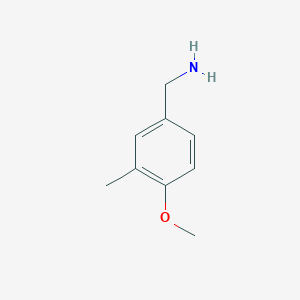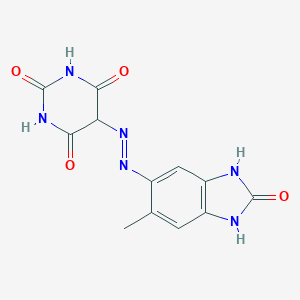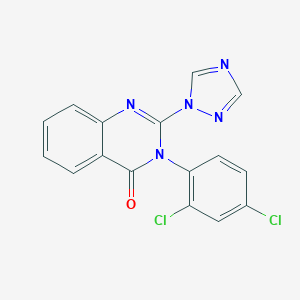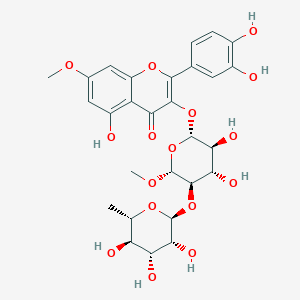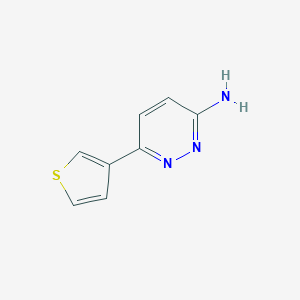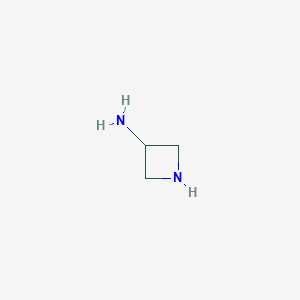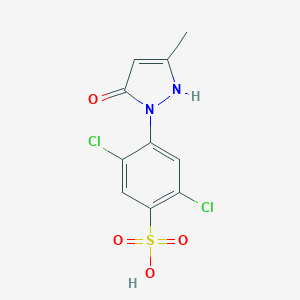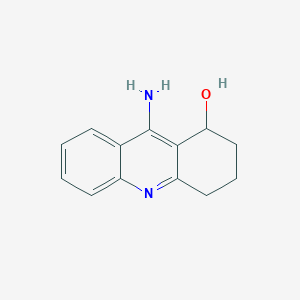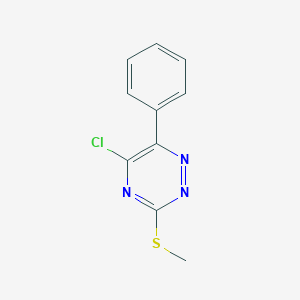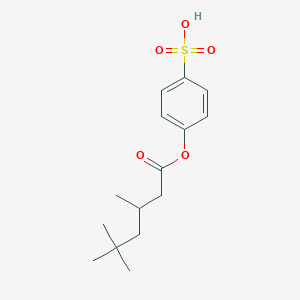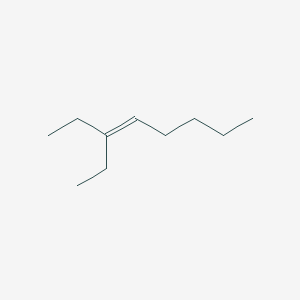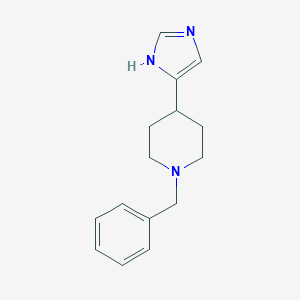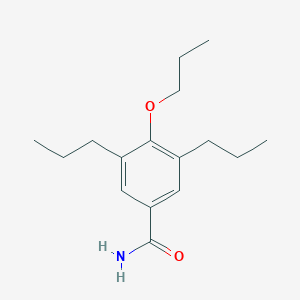
Thioridazine N-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thioridazine N-oxide is a chemical compound that has been studied for its potential use in scientific research. This compound is a derivative of thioridazine, a drug that has been used to treat schizophrenia and other psychiatric disorders. Thioridazine N-oxide has been found to have unique properties that make it useful in scientific research, particularly in the study of ion channels and other biological processes.
作用机制
Thioridazine N-oxide works by modulating the function of ion channels and other proteins in the cell. This compound has been found to interact with a number of different proteins and molecules, including potassium channels, calcium channels, and G-protein coupled receptors. By modulating the function of these proteins, thioridazine N-oxide can have a variety of effects on cellular function and signaling.
生化和生理效应
Thioridazine N-oxide has a number of biochemical and physiological effects in the cell. This compound has been found to modulate ion channel function, which can affect cellular signaling and communication. Thioridazine N-oxide has also been found to interact with other proteins and molecules in the cell, which can affect a variety of cellular processes.
实验室实验的优点和局限性
Thioridazine N-oxide has a number of advantages for use in lab experiments. This compound is relatively easy to synthesize and can be used in a variety of experimental settings. Thioridazine N-oxide is also relatively stable and can be stored for long periods of time. However, there are also limitations to the use of thioridazine N-oxide in lab experiments, including its potential toxicity and the need for careful handling and storage.
未来方向
There are a number of potential future directions for research on thioridazine N-oxide. One area of interest is the development of new synthetic methods for this compound, which could make it more accessible for use in scientific research. Another area of interest is the study of thioridazine N-oxide in different experimental settings, including in vivo studies and studies of its effects on different cell types and signaling pathways. Additionally, there is potential for the development of new drugs based on the properties of thioridazine N-oxide, particularly in the treatment of neurological and psychiatric disorders.
合成方法
Thioridazine N-oxide can be synthesized through a number of different methods, including oxidation of thioridazine using various reagents. One common method involves the use of hydrogen peroxide and acetic acid to oxidize thioridazine to thioridazine N-oxide. Other methods involve the use of different oxidizing agents, such as potassium permanganate or sodium hypochlorite.
科学研究应用
Thioridazine N-oxide has been used in a variety of scientific research applications, particularly in the study of ion channels and other biological processes. This compound has been found to have unique properties that make it useful in these studies, including its ability to modulate ion channel function and its ability to interact with other proteins and molecules in the cell.
属性
CAS 编号 |
103827-30-1 |
|---|---|
产品名称 |
Thioridazine N-oxide |
分子式 |
C21H26N2OS2 |
分子量 |
386.6 g/mol |
IUPAC 名称 |
10-[2-(1-methyl-1-oxidopiperidin-1-ium-2-yl)ethyl]-2-methylsulfanylphenothiazine |
InChI |
InChI=1S/C21H26N2OS2/c1-23(24)14-6-5-7-16(23)12-13-22-18-8-3-4-9-20(18)26-21-11-10-17(25-2)15-19(21)22/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3 |
InChI 键 |
IDYOECPECKJFRF-UHFFFAOYSA-N |
SMILES |
C[N+]1(CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC)[O-] |
规范 SMILES |
C[N+]1(CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC)[O-] |
同义词 |
thioridazine N-oxide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



